![molecular formula C26H24NO2P B12871253 (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)
(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol is a chiral ligand used in various catalytic processes. This compound is notable for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and other chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with dimethylamino and diphenylphosphino groups.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents include tetrahydrofuran and dichloromethane.
Catalysts: Palladium or nickel catalysts are often used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the chiral integrity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl backbone.
Substitution: The dimethylamino and diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used diphosphine ligand with similar applications in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its role in enantioselective transformations.
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl: Similar in structure and used in similar catalytic processes.
Uniqueness
(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol is unique due to its chiral nature and the specific arrangement of functional groups, which provide distinct steric and electronic properties. These properties enhance its effectiveness in asymmetric catalysis compared to other similar compounds.
Eigenschaften
Molekularformel |
C26H24NO2P |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-(2-diphenylphosphanyl-6-hydroxyphenyl)phenol |
InChI |
InChI=1S/C26H24NO2P/c1-27(2)21-15-9-16-22(28)25(21)26-23(29)17-10-18-24(26)30(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18,28-29H,1-2H3 |
InChI-Schlüssel |
WOVGQZVYEAOTFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CC=C1)O)C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


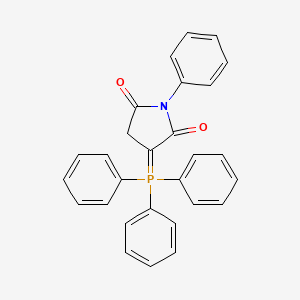


![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)
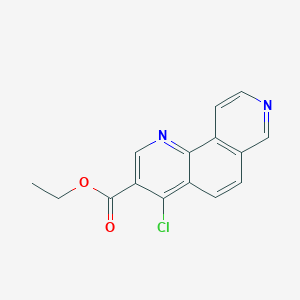

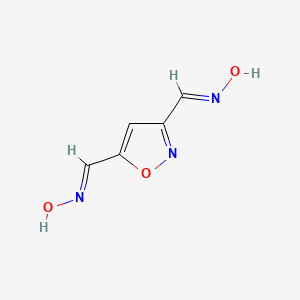
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)

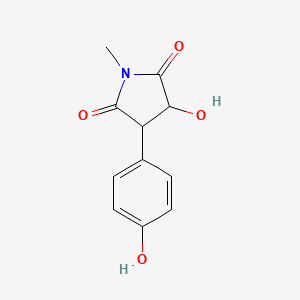
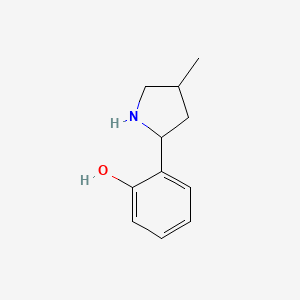
![1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871246.png)
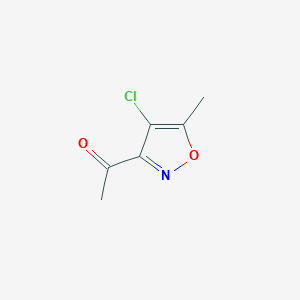
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
